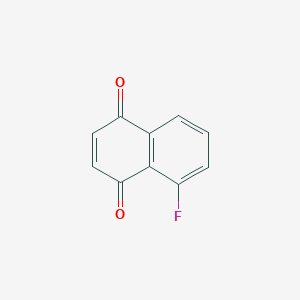

5-Fluoronaphthalene-1,4-dione

Description

Overview of Fluorinated Naphthoquinones in Academic Research

Fluorinated naphthoquinones are derivatives of naphthoquinone that contain one or more fluorine atoms. The introduction of fluorine, the most electronegative element, into the naphthoquinone scaffold can significantly alter the molecule's electronic properties, reactivity, and biological interactions. researchgate.netnottingham.ac.uk Research in this area explores how fluorination impacts the established chemical and biological profiles of the parent naphthoquinone structure. While the broader class of naphthoquinones has been extensively studied, the specific sub-class of fluorinated naphthoquinones is a more recent and evolving field of investigation. researchgate.netresearchgate.net

Significance of the Naphthoquinone Scaffold in Chemical and Biological Sciences

The naphthoquinone scaffold is a privileged structure in chemistry and biology, found in numerous naturally occurring and synthetic compounds. researchgate.netresearchgate.netjrespharm.com These compounds are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. researchgate.netontosight.ainih.gov The reactivity of the quinone moiety, characterized by its ability to undergo redox cycling and participate in Michael additions, is central to its biological effects. researchgate.netmdpi.com This inherent reactivity and broad biological spectrum make the naphthoquinone scaffold a versatile platform for the development of new therapeutic agents and functional materials. researchgate.netjrespharm.com

Current Research Trends and Gaps for 5-Fluoronaphthalene-1,4-dione Studies

Current research on 5-Fluoronaphthalene-1,4-dione appears to be in its early stages, with a primary focus on its synthesis and basic characterization. While there is a wealth of information on the parent compound, 1,4-naphthoquinone (B94277), and its various other derivatives, dedicated studies on the 5-fluoro substituted variant are less common. A significant gap exists in the comprehensive evaluation of its biological activity. Although some sources suggest potential antimicrobial and anticancer properties, detailed mechanistic studies and broad-spectrum biological screenings are lacking. smolecule.com Furthermore, while general synthetic methods for fluorinated aromatics are known, specific optimization and exploration of novel synthetic routes for 5-Fluoronaphthalene-1,4-dione could be a fruitful area of research. There is also a need for more in-depth studies on its physicochemical properties, such as its redox potential and reactivity in various chemical transformations, to fully understand the impact of the fluorine substituent at the 5-position.

Chemical Properties and Synthesis of 5-Fluoronaphthalene-1,4-dione

This section delves into the fundamental chemical characteristics and synthetic methodologies for producing 5-Fluoronaphthalene-1,4-dione, a compound of growing interest in the field of fluorinated organic molecules.

Molecular Structure and Physicochemical Properties

5-Fluoronaphthalene-1,4-dione is a derivative of naphthalene-1,4-dione with a fluorine atom at the 5-position. smolecule.com The presence of the highly electronegative fluorine atom can influence the electronic distribution within the aromatic system and the reactivity of the quinone moiety.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 62784-46-7 |

| Molecular Formula | C₁₀H₅FO₂ |

| Molecular Weight | 176.14 g/mol |

| IUPAC Name | 5-fluoronaphthalene-1,4-dione |

| Canonical SMILES | C1=CC2=C(C(=O)C=CC2=O)C(=C1)F |

| InChI Key | AIVWISHCJSZPPP-UHFFFAOYSA-N |

Synthesis Methods

Several synthetic pathways can be employed for the preparation of 5-Fluoronaphthalene-1,4-dione. These methods often involve either the direct fluorination of a naphthalene (B1677914) precursor or the oxidation of a fluorinated naphthalene.

One common approach is the oxidation of 5-fluoronaphthalene . smolecule.com This can be achieved using strong oxidizing agents. Another significant method is the electrophilic fluorination of naphthalene-1,4-dione using specialized fluorinating agents. smolecule.com

A more general method for synthesizing fluoronaphthoquinones involves the nucleophilic displacement of a halide (such as chloride or bromide) from a 2-halo-1,4-naphthoquinone using a fluoride (B91410) source. researchgate.net This reaction is often facilitated by the use of a crown ether to generate "naked" fluoride, which is a more potent nucleophile. researchgate.net

Spectroscopic and Crystallographic Data

The characterization of 5-Fluoronaphthalene-1,4-dione relies on various analytical techniques that provide insight into its molecular structure and purity. This section outlines the expected spectroscopic and crystallographic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring. The coupling patterns and chemical shifts of these protons will be influenced by the presence of the fluorine atom and the carbonyl groups.

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbons directly bonded to the fluorine atom and the carbonyl carbons will have characteristic chemical shifts. For instance, in related naphthoquinone derivatives, carbonyl carbons typically appear in the range of δ 180-185 ppm. nih.gov

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected for the fluorine at the C-5 position.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Fluoronaphthalene-1,4-dione will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the quinone moiety, typically observed in the region of 1650-1700 cm⁻¹. Other characteristic bands will include C=C stretching vibrations for the aromatic ring and the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum (HRMS) should confirm the elemental composition of C₁₀H₅FO₂. The fragmentation pattern can offer clues about the stability of different parts of the molecule.

X-ray Crystallography

Reactivity and Potential Applications in Organic Synthesis

The reactivity of 5-Fluoronaphthalene-1,4-dione is governed by the interplay between the electrophilic quinone system and the electron-withdrawing nature of the fluorine substituent. This unique combination opens up avenues for its use as a versatile building block in organic synthesis.

Reactivity of the Quinone Moiety

The quinone ring in 5-Fluoronaphthalene-1,4-dione is susceptible to a variety of chemical transformations typical of this functional group.

Reduction Reactions

The carbonyl groups of the quinone can be reduced to form the corresponding hydroquinone (B1673460), 5-fluoro-1,4-dihydroxynaphthalene. smolecule.com This transformation can be accomplished using various reducing agents.

Nucleophilic Addition

As an α,β-unsaturated ketone system, the quinone moiety can undergo nucleophilic addition reactions. smolecule.com Nucleophiles such as amines and thiols can add to the double bond of the quinone ring, leading to the formation of substituted naphthoquinones. smolecule.comnih.gov

Influence of the Fluorine Substituent on Reactivity

The fluorine atom at the 5-position exerts a significant electronic influence on the naphthalene ring system. Its strong electron-withdrawing inductive effect can modulate the reactivity of the quinone moiety and the aromatic ring. This can affect the rates and regioselectivity of reactions compared to the non-fluorinated parent compound. For instance, the fluorine atom can influence the susceptibility of the aromatic ring to further electrophilic or nucleophilic substitution reactions. smolecule.com

Potential as a Building Block in Synthesis

The unique reactivity profile of 5-Fluoronaphthalene-1,4-dione makes it a valuable intermediate for the synthesis of more complex molecules. Its ability to undergo both reactions at the quinone moiety and potentially at the fluorinated aromatic ring allows for the construction of diverse molecular architectures. This could be particularly useful in the synthesis of novel fluorinated dyes, polymers, or biologically active compounds. smolecule.com

Biological Activity and Research Findings

While research specifically targeting 5-Fluoronaphthalene-1,4-dione is limited, the well-established biological activities of the broader naphthoquinone class provide a strong rationale for investigating its potential pharmacological effects.

Investigated Biological Activities

Preliminary research suggests that 5-Fluoronaphthalene-1,4-dione possesses notable biological activity. smolecule.com It has been explored for its potential as an antimicrobial agent, demonstrating activity against various bacterial and fungal strains. smolecule.com

Antimicrobial Properties

The antimicrobial potential of 5-Fluoronaphthalene-1,4-dione has been a subject of initial investigation. smolecule.com The introduction of a fluorine atom can sometimes enhance the antimicrobial efficacy of a compound due to changes in its lipophilicity and electronic properties, which can affect its ability to penetrate cell membranes and interact with biological targets.

Anticancer Potential

Derivatives of naphthoquinones are well-documented for their anticancer properties, acting through various mechanisms such as the induction of apoptosis and the inhibition of tumor growth. smolecule.comtandfonline.comnih.gov Given this precedent, 5-Fluoronaphthalene-1,4-dione is also being investigated for its potential in cancer therapy. smolecule.com Studies have indicated that its interaction with cellular components can lead to oxidative stress, which may contribute to cell death in certain cancer cell lines. smolecule.com

Mechanism of Action Studies

The biological activity of naphthoquinones is often attributed to their ability to participate in redox cycling, which can generate reactive oxygen species (ROS) and induce oxidative stress within cells. researchgate.net This can lead to damage to cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways. It is plausible that 5-Fluoronaphthalene-1,4-dione exerts its biological effects through similar mechanisms. The fluorine substituent may modulate the redox potential of the quinone, thereby influencing its capacity to generate ROS. Additionally, the compound may interact with and inhibit the function of key cellular enzymes. smolecule.com

Comparative Studies with Other Naphthoquinones

To fully appreciate the contribution of the fluorine atom to the biological activity of 5-Fluoronaphthalene-1,4-dione, comparative studies with the parent compound, 1,4-naphthoquinone, and other substituted naphthoquinones are essential. Such studies would help to elucidate the structure-activity relationships within this class of compounds. For example, comparing its activity to that of other halogenated or hydroxylated naphthoquinones could reveal important trends regarding how different substituents at various positions on the naphthalene ring influence biological outcomes. nih.govmdpi.com

Structure

3D Structure

Properties

CAS No. |

62784-46-7 |

|---|---|

Molecular Formula |

C10H5FO2 |

Molecular Weight |

176.14 g/mol |

IUPAC Name |

5-fluoronaphthalene-1,4-dione |

InChI |

InChI=1S/C10H5FO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5H |

InChI Key |

AIVWISHCJSZPPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)C(=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluoronaphthalene 1,4 Dione and Its Analogues

Strategies for the Synthesis of the Naphthalene-1,4-dione Core

The naphthalene-1,4-dione scaffold is a fundamental structural motif present in numerous natural products and pharmacologically active compounds. wikipedia.org Various synthetic strategies have been developed to construct this core structure, which can subsequently be functionalized, for instance, by fluorination.

One of the primary industrial methods for the synthesis of 1,4-naphthoquinone (B94277) involves the vapor-phase oxidation of naphthalene (B1677914) using a vanadium pentoxide catalyst. wikipedia.org This method is efficient for large-scale production. In a laboratory setting, the oxidation of naphthalene can be achieved using stoichiometric oxidants like chromium trioxide. wikipedia.org

Alternative approaches focus on the construction of the bicyclic system from simpler precursors. For example, Diels-Alder reactions between a suitably substituted quinone and a diene can provide a facile route to the naphthalene core. Another strategy involves the annulation of a benzene (B151609) ring onto a pre-existing quinone moiety.

Furthermore, modifications of existing naphthalene derivatives represent a common strategy. For instance, the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with various nucleophiles is a widely used method to introduce functionality at the C2 and C3 positions. mdpi.com While this does not directly afford the 5-fluoro analogue, it highlights the reactivity of the naphthoquinone core and its amenability to substitution reactions.

Regioselective Fluorination Techniques for Naphthoquinones

Achieving regioselective fluorination of the naphthalene-1,4-dione core, particularly at the C5 position, is a critical challenge in the synthesis of 5-Fluoronaphthalene-1,4-dione. The electronic properties of the naphthoquinone system influence the reactivity of the aromatic ring, making selective functionalization a non-trivial task.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the introduction of a fluorine atom onto the naphthoquinone scaffold. This approach typically requires an electron-deficient aromatic ring and a good leaving group, such as a nitro group or a halogen, at the position to be fluorinated. For the synthesis of 5-Fluoronaphthalene-1,4-dione, a plausible precursor would be a 5-substituted naphthalene-1,4-dione where the substituent can act as a leaving group. For instance, a 5-nitro or 5-chloro-naphthalene-1,4-dione could potentially undergo nucleophilic fluorination using a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). The reaction is often carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by a phase-transfer catalyst.

Another approach involves the use of diazonium salts. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine into an aromatic ring. In the context of 5-Fluoronaphthalene-1,4-dione synthesis, this would involve the diazotization of 5-amino-naphthalene-1,4-dione followed by treatment with tetrafluoroboric acid (HBF4) and subsequent thermolysis. A patent for the preparation of 1-fluoronaphthalene (B124137) describes a similar process starting from 1-naphthylamine, which is diazotized and then reacted with fluoroboric acid to form the diazonium fluoroborate, which is then thermally decomposed to yield 1-fluoronaphthalene. google.com This precursor could then potentially be oxidized to 5-Fluoronaphthalene-1,4-dione.

| Precursor | Reagent | Reaction Type | Potential Product |

| 5-Nitro-naphthalene-1,4-dione | KF, phase-transfer catalyst | SNAr | 5-Fluoronaphthalene-1,4-dione |

| 5-Amino-naphthalene-1,4-dione | 1. NaNO2, HBF4 2. Heat | Balz-Schiemann | 5-Fluoronaphthalene-1,4-dione |

| 1-Naphthylamine | 1. NaNO2, HCl 2. HBF4 3. Heat | Balz-Schiemann | 1-Fluoronaphthalene |

| 1-Fluoronaphthalene | Oxidizing agent | Oxidation | 5-Fluoronaphthalene-1,4-dione |

Recent advances in catalysis have opened new avenues for the regioselective fluorination of aromatic compounds. While specific examples for the catalytic fluorination of naphthalene-1,4-dione at the C5 position are scarce, general principles of catalytic C-H fluorination could be applied.

Palladium-catalyzed C-H activation/fluorination is a powerful tool for the direct introduction of fluorine into aromatic systems. This approach often employs a directing group to achieve regioselectivity. For the synthesis of 5-Fluoronaphthalene-1,4-dione, a substrate with a directing group at a position that favors C5 fluorination would be required. The catalyst, typically a palladium(II) species, would coordinate to the directing group and facilitate the activation of the adjacent C-H bond, followed by reaction with a fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

Hypervalent iodine reagents have also emerged as versatile catalysts for fluorination reactions. nih.gov Catalytic systems based on I(I)/I(III) have been developed for the fluorofunctionalization of various unsaturated systems. nih.gov The application of such catalytic systems to the direct C-H fluorination of the naphthoquinone core is an area of ongoing research.

Multi-Component Reactions in the Synthesis of Fluorinated Naphthoquinones

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While the direct synthesis of 5-Fluoronaphthalene-1,4-dione via an MCR is not well-documented, MCRs can be employed to construct fluorinated naphthoquinone analogues.

For example, a three-component reaction involving 2-hydroxynaphthalene-1,4-dione (lawsone), an aromatic aldehyde, and an amine can lead to the formation of aminonaphthoquinone derivatives. lookchem.com If a fluorinated aldehyde or a fluorinated amine is used as one of the components, this could provide a straightforward route to fluorinated naphthoquinone analogues.

Another strategy could involve the use of a fluorinated building block in a reaction that constructs the naphthoquinone ring system itself. For instance, a Diels-Alder reaction between a fluorinated diene and a suitable dienophile, followed by subsequent functional group manipulations, could lead to a fluorinated naphthalene-1,4-dione.

The development of novel MCRs that can directly incorporate a fluorine atom onto the naphthoquinone scaffold is a promising area for future research. This could involve the use of a fluorinating agent as one of the components in the reaction mixture.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Potential Product |

| 2-Hydroxynaphthalene-1,4-dione | 4-Fluorobenzaldehyde | Aniline | InCl3 | 2-((4-Fluorophenyl)(phenylamino)methyl)-3-hydroxynaphthalene-1,4-dione |

| 2-Hydroxynaphthalene-1,4-dione | Benzaldehyde | 4-Fluoroaniline | InCl3 | 2-((Phenyl)(4-fluorophenylamino)methyl)-3-hydroxynaphthalene-1,4-dione |

Green Chemistry Approaches in 5-Fluoronaphthalene-1,4-dione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rsc.org The development of sustainable methods for the synthesis of 5-Fluoronaphthalene-1,4-dione is an important goal.

The use of water as a solvent is a key aspect of green chemistry. The aforementioned three-component reaction of lawsone, aldehydes, and amines can be performed in water, offering an environmentally benign alternative to traditional organic solvents. lookchem.com

Catalytic methods, as discussed earlier, are inherently greener than stoichiometric reactions as they reduce waste generation. The development of efficient and recyclable catalysts for the synthesis and fluorination of naphthoquinones is a major focus of green chemistry research.

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent, is a powerful green chemistry tool. This technique can lead to shorter reaction times, higher yields, and reduced waste compared to conventional solution-phase synthesis.

While the mechanochemical synthesis of 5-Fluoronaphthalene-1,4-dione has not been specifically reported, the synthesis of other naphthoquinone derivatives using this technique has been demonstrated. For example, the synthesis of aminonaphthoquinones has been achieved through mechanochemical methods. It is plausible that solid-state fluorination reactions could be developed for the synthesis of fluorinated naphthoquinones. This could involve grinding a suitable naphthoquinone precursor with a solid fluorinating agent, potentially with a catalytic amount of a phase-transfer catalyst.

The application of mechanochemistry to the synthesis of 5-Fluoronaphthalene-1,4-dione and its analogues represents a promising avenue for the development of highly efficient and environmentally friendly synthetic processes.

Synthetic Routes for Derivatization and Functionalization of 5-Fluoronaphthalene-1,4-dione

The inherent reactivity of the 5-Fluoronaphthalene-1,4-dione core, characterized by its electrophilic quinone system and the influence of the fluorine substituent, allows for a diverse range of chemical transformations. These modifications are pivotal for tuning the molecule's physicochemical properties and biological activity. Key derivatization strategies focus on the introduction of various functional groups at the C2 and C3 positions of the naphthoquinone ring, leveraging the electron-deficient nature of these sites. Methodologies for introducing amine and amino acid moieties, alkyl and aryl groups, and for constructing fused heterocyclic systems are central to the synthetic exploration of this compound class.

Introduction of Amine and Amino Acid Moieties

The incorporation of nitrogen-containing functional groups, such as amines and amino acids, onto the 5-Fluoronaphthalene-1,4-dione scaffold is a prominent strategy for generating analogues with potential therapeutic applications. These reactions typically proceed via nucleophilic addition or substitution mechanisms, capitalizing on the electrophilic character of the quinone ring.

The reaction of 5-Fluoronaphthalene-1,4-dione with primary and secondary amines can lead to the formation of 2-amino-5-fluoronaphthalene-1,4-dione derivatives. This transformation often occurs through a Michael-type 1,4-addition of the amine to the α,β-unsaturated ketone system of the quinone, followed by an oxidation step. The fluorine atom at the C5 position can influence the reactivity of the quinone system through its electron-withdrawing nature, potentially affecting the regioselectivity of the addition.

Similarly, the conjugation of amino acids to the naphthoquinone core can be achieved. Microwave-assisted synthesis has been shown to be an efficient method for the synthesis of naphthoquinone-amino acid derivatives, yielding products in high yields of 79-91%. nih.gov This approach involves the 1,4-Michael addition of the amino group of the amino acid to the naphthoquinone ring. nih.gov A comprehensive analysis of reaction conditions, including stoichiometry, the choice of base, and pH, is crucial for optimizing these syntheses. nih.gov

Table 1: Examples of Amination and Amino Acid Conjugation with Naphthoquinones

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinone | Various Amino Acids | Naphthoquinone-amino acid derivatives | 79-91 | nih.gov |

It is important to note that while these methods have been successfully applied to other naphthoquinones, their direct application to 5-Fluoronaphthalene-1,4-dione would require specific optimization of reaction conditions. The electronic effects of the fluorine substituent may necessitate adjustments to achieve comparable yields and regioselectivity.

Alkylation and Arylation Reactions

The introduction of carbon-based substituents, such as alkyl and aryl groups, at the C2 and C3 positions of the 5-Fluoronaphthalene-1,4-dione ring is another important avenue for structural diversification. These modifications can significantly impact the molecule's lipophilicity and steric profile, which are key determinants of biological activity.

Arylation of naphthoquinones can be achieved through various methods, including radical-mediated reactions. One such approach involves the oxidative arylation using a combination of o-iodoxybenzoic acid and arylhydrazines. This method allows for the formation of arylated naphthoquinones under mild conditions and is tolerant of different electronic properties of the aryl group. The reaction is believed to proceed through a radical-mediated mechanism.

Another innovative, metal-free protocol for the direct bis-arylation of 2,5-dichlorobenzoquinone with aryldiazonium salts has been reported. beilstein-journals.org This reaction is induced by visible light and generates the reactive aryldiazonium salts in situ. beilstein-journals.org The resulting bis-arylated products precipitate from the solvent, simplifying purification. beilstein-journals.org While developed for a different quinone system, this green chemistry approach could potentially be adapted for the arylation of 5-Fluoronaphthalene-1,4-dione.

Information regarding the direct alkylation of 5-Fluoronaphthalene-1,4-dione is less prevalent in the literature. However, general methods for the alkylation of quinones, such as through radical addition or organometallic coupling reactions, could be explored for their applicability to this specific substrate.

Table 2: Examples of Arylation Reactions of Quinones

| Quinone Substrate | Arylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Naphthoquinones | Arylhydrazines | o-Iodoxybenzoic acid, mild conditions | Arylated naphthoquinones |

Heterocyclic Annulation Strategies

The construction of fused heterocyclic rings onto the 5-Fluoronaphthalene-1,4-dione framework represents a powerful strategy for generating structurally complex and novel chemical entities. These annulation reactions can lead to the formation of diverse heterocyclic systems, including furans, pyrazoles, and other polycyclic structures, which often exhibit unique biological properties.

One of the most versatile methods for constructing six-membered rings is the Diels-Alder reaction, where the naphthoquinone acts as a dienophile. nih.gov The electron-deficient double bond of the quinone ring readily reacts with a conjugated diene in a [4+2] cycloaddition to form a new six-membered ring. libretexts.org The stereochemistry of the resulting cycloadduct is well-defined, making this a powerful tool in stereoselective synthesis. libretexts.org The presence of the fluorine atom in 5-Fluoronaphthalene-1,4-dione can influence the dienophilic reactivity of the quinone system.

For instance, the reaction of hexafluoro-1,4-naphthoquinone with various 5-aminopyrazoles has been investigated, leading to different types of products depending on the structure of the aminopyrazole. researchgate.net In many cases, the aminopyrazole acts as a C-nucleophile, resulting in the substitution of a fluorine atom and the formation of 2-(5-aminopyrazol-4-yl)-3,5,6,7,8-pentafluoronaphthalene-1,4-diones. researchgate.net This demonstrates the potential for using nucleophilic reagents to initiate annulation cascades.

Stereoselective Synthesis and Chiral Induction in Fluorinated Naphthoquinone Analogues

The development of synthetic methods that allow for the control of stereochemistry is of paramount importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure. For fluorinated naphthoquinone analogues, the introduction of chiral centers can lead to enantiomers with distinct pharmacological profiles.

Asymmetric synthesis of chiral fluorinated compounds is a rapidly advancing field. mdpi.com Strategies for achieving stereoselectivity in the synthesis of fluorinated naphthoquinone analogues can involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

Chiral phosphoric acid-catalyzed reactions have been successfully employed in the synthesis of chiral propargylamines and chiral 1,2-dihydronaphtho[2,1-b]furans. nih.gov These methods often proceed with high to excellent enantioselectivity. nih.gov Such catalytic systems could potentially be applied to reactions involving 5-Fluoronaphthalene-1,4-dione to induce chirality.

The Diels-Alder reaction, a key method for heterocyclic annulation, is also amenable to stereocontrol. The use of chiral Lewis acids or organocatalysts can promote the enantioselective cycloaddition of dienes to naphthoquinones. For example, a thiourea-catalyzed Diels-Alder reaction of a naphthoquinone monoketal dienophile has been reported, highlighting the potential of organocatalysis in this area. nih.gov

The synthesis of complex unnatural fluorine-containing amino acids often involves stereoselective methods to control the configuration of the newly formed chiral centers. nih.govmdpi.com These strategies could serve as inspiration for the development of methods for the stereoselective introduction of amino acid moieties onto the 5-Fluoronaphthalene-1,4-dione scaffold.

Table 3: Examples of Stereoselective Reactions Relevant to Fluorinated Naphthoquinones

| Reaction Type | Catalyst/Auxiliary | Key Feature | Product Type | Reference |

|---|---|---|---|---|

| Coupling of C-alkynyl N,N'-di-(tert-butoxycarbonyl)-aminals with β-naphthols | Chiral phosphoric acid | High to excellent enantioselectivity | Chiral propargylamines | nih.gov |

| Diels-Alder reaction | Thiourea derivatives | Organocatalyzed cycloaddition | Tricyclic adducts | nih.gov |

While direct examples of stereoselective synthesis involving 5-Fluoronaphthalene-1,4-dione are not extensively documented, the principles and methodologies established for related fluorinated compounds and naphthoquinone systems provide a strong foundation for future research in this area.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 5-Fluoronaphthalene-1,4-dione |

| 1,4-Naphthoquinone |

| 2,3-Dichloronaphthoquinone |

| 2,5-Dichlorobenzoquinone |

| Hexafluoro-1,4-naphthoquinone |

| 2-Amino-5-fluoronaphthalene-1,4-dione |

| Naphthoquinone-amino acid derivatives |

| Chloride-naphthoquinone-amino acid derivatives |

| Arylated naphthoquinones |

| Bis-arylated 2,5-dichlorobenzoquinones |

| 2-(5-Aminopyrazol-4-yl)-3,5,6,7,8-pentafluoronaphthalene-1,4-diones |

| Chiral propargylamines |

| Chiral 1,2-dihydronaphtho[2,1-b]furans |

Advanced Spectroscopic and Structural Characterization of 5 Fluoronaphthalene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 5-Fluoronaphthalene-1,4-dione. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it is possible to map out the complete chemical structure.

¹H and ¹³C NMR Analysis of Fluorine Substituent Effects

In 1,4-naphthoquinone (B94277), the protons on the quinonoid ring (H-2 and H-3) appear as a singlet around 6.98 ppm, while the benzenoid protons (H-5, H-6, H-7, H-8) resonate between 7.7 and 8.1 ppm. nih.govchemicalbook.com The fluorine atom at the C-5 position in 5-Fluoronaphthalene-1,4-dione is expected to exert a strong deshielding effect on the adjacent proton at C-6 and a weaker effect on the proton at C-7. Furthermore, through-space and through-bond coupling between the fluorine and the protons, particularly the peri-proton at C-4a (part of the quinonoid ring) and the ortho-proton at C-6, would be anticipated, leading to characteristic splitting patterns.

The ¹³C NMR spectrum is similarly affected. The carbonyl carbons (C-1 and C-4) in 1,4-naphthoquinone appear significantly downfield, around 185 ppm. chemicalbook.com The fluorine atom at C-5 will induce a large C-F coupling constant for C-5 itself, which is a key identifying feature. The chemical shifts of the carbons in the fluorinated ring (C-5, C-6, C-7, C-8, and the bridgehead carbons) will be altered compared to the unsubstituted naphthoquinone due to the inductive and mesomeric effects of fluorine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key Couplings for 5-Fluoronaphthalene-1,4-dione Predicted values are based on data from 1,4-naphthoquinone and 1-fluoronaphthalene (B124137). chemicalbook.comnih.govchemicalbook.com

| Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J in Hz) |

|---|---|---|---|

| 2, 3 | ¹H | ~7.0 | s |

| 6 | ¹H | ~7.6-7.8 | ddd, J(H,H), J(H,F) |

| 7 | ¹H | ~7.3-7.5 | ddd, J(H,H), J(H,F) |

| 8 | ¹H | ~8.0-8.2 | dd, J(H,H) |

| 1, 4 | ¹³C | ~184-185 | - |

| 2, 3 | ¹³C | ~138-139 | - |

| 5 | ¹³C | ~160 | d, ¹J(C,F) ≈ 250 Hz |

| 6 | ¹³C | ~120-125 | d, ²J(C,F) ≈ 20-25 Hz |

¹⁹F NMR for Direct Fluorine Characterization in Fluorinated Naphthoquinones

¹⁹F NMR spectroscopy is a highly sensitive and direct method for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom is very sensitive to its electronic environment, providing valuable structural information. acs.org For aryl fluorides, the chemical shifts typically appear in a range of +80 to +170 ppm relative to CFCl₃. ucsb.edu In the case of 1-fluoronaphthalene, the ¹⁹F signal is found around -113.5 ppm. acs.orgspectrabase.com The presence of the electron-withdrawing quinone ring in 5-Fluoronaphthalene-1,4-dione is expected to shift this value. The precise chemical shift and the coupling patterns observed due to interactions with nearby protons (H-6 and H-4a) would provide unambiguous confirmation of the fluorine's position.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 5-Fluoronaphthalene-1,4-dione by establishing connectivity between atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For 5-Fluoronaphthalene-1,4-dione, it would reveal correlations between the adjacent aromatic protons (H-6 with H-7, and H-7 with H-8), confirming their sequence on the fluorinated ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edugithub.io It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the proton at ~7.7 ppm to the carbon at ~122 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J and ³J couplings). sdsu.eduyoutube.com It is particularly powerful for identifying quaternary carbons and linking different spin systems. For example, correlations from the protons at C-6, C-7, and C-8 to the carbonyl carbon at C-1 and the bridgehead carbons would help piece together the entire naphthoquinone framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the fluorine atom at C-5 and the proton at C-6, and potentially between the fluorine at C-5 and the proton at C-4a, further confirming the regiochemistry of the substitution.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups and gaining insight into the bond strengths within the 5-Fluoronaphthalene-1,4-dione structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. gsu.edu The spectrum of 5-Fluoronaphthalene-1,4-dione would be dominated by characteristic absorptions from the carbonyl and aromatic moieties. Based on studies of related halogenated naphthoquinones, the key vibrational bands can be predicted. gsu.eduresearchgate.net

C=O Stretching: Naphthoquinones typically show strong absorption bands for the carbonyl (C=O) groups in the region of 1660-1700 cm⁻¹. gsu.edumdpi.com In 5-Fluoronaphthalene-1,4-dione, two distinct C=O stretching frequencies may be observed due to the influence of the fluorine substituent on the electronic structure of the ring system.

C=C Stretching: Aromatic and quinonoid C=C stretching vibrations are expected in the 1580-1610 cm⁻¹ region. gsu.eduscielo.br

C-F Stretching: A strong band corresponding to the C-F stretching vibration is anticipated, typically appearing in the 1200-1300 cm⁻¹ range for aryl fluorides. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations for the aromatic protons would be visible in the fingerprint region (below 1000 cm⁻¹).

Table 2: Predicted FT-IR Characteristic Absorption Bands for 5-Fluoronaphthalene-1,4-dione Predicted values are based on data from 1,4-naphthoquinone and other halogenated naphthoquinones. gsu.edumdpi.comresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| C=O Stretch (Quinone) | 1660-1700 | Strong |

| C=C Stretch (Aromatic/Quinone) | 1580-1610 | Medium-Strong |

| C-F Stretch | 1200-1300 | Strong |

| C-H Bend (out-of-plane) | 750-900 | Strong |

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds like the C=C bonds in the aromatic ring often produce strong Raman signals. google.ca For 5-Fluoronaphthalene-1,4-dione, the symmetric vibrations of the carbon skeleton would be particularly Raman active. The C=O stretching vibrations would also be present, though often weaker than in the IR spectrum. The C-F stretch would also be observable. The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For quinone systems, the absorption spectra typically feature bands corresponding to n→π* and π→π* transitions. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the aromatic ring system as well as the polarity of the solvent scielo.brjcu.edu.au.

Absorption and Emission Characteristics of 5-Fluoronaphthalene-1,4-dione

Specific experimental absorption and emission spectra for 5-Fluoronaphthalene-1,4-dione are not available in the reviewed literature. However, based on related naphthoquinone derivatives, one can anticipate characteristic absorption bands. For instance, studies on various substituted naphthalene-1,4-diones reveal absorption maxima in both the ultraviolet and visible regions of the spectrum scielo.brbeilstein-journals.orgnih.gov. The introduction of a fluorine atom, an electron-withdrawing group, at the 5-position would be expected to induce a hypsochromic (blue) or bathochromic (red) shift in these absorption bands compared to the unsubstituted 1,4-naphthoquinone, but without experimental data, the precise effect cannot be determined.

Similarly, fluorescence data is absent. Many simple quinones are non-emissive or weakly fluorescent due to efficient intersystem crossing from the singlet excited state to the triplet state. However, substitution can significantly alter these photophysical properties ufop.brnih.gov.

Interactive Data Table: Absorption Characteristics of Analogous Naphthoquinone Derivatives

Since no specific data for 5-Fluoronaphthalene-1,4-dione is available, the following table presents data for the parent compound and other derivatives to provide context.

| Compound | Solvent | Absorption Maxima (λ_max) |

| 1,4-Naphthoquinone | Acetonitrile | ≤ 460 nm jcu.edu.au |

| Naphthoquinone-derived pyrazoles | Dichloromethane | ~310-340 nm and ~410 nm beilstein-journals.org |

| Copper(II) complexes of 1,4-Naphthoquinone derivatives | Acetonitrile | 540-548 nm acs.org |

Excited State Dynamics and Energy Transfer Mechanisms

The photophysics of naphthoquinones is governed by the relative energies of their lowest singlet and triplet n,π* and π,π* excited states jcu.edu.au. The ordering of these states is influenced by substituents and solvent polarity, which in turn dictates the dominant deactivation pathways, such as fluorescence, intersystem crossing to the triplet state, or non-radiative decay jcu.edu.auresearchgate.net. For example, in nonpolar solvents, the lowest excited singlet state is typically of n,π* character, while in polar solvents, the π,π* state is often lower in energy jcu.edu.au.

No specific studies on the excited-state dynamics or energy transfer mechanisms of 5-Fluoronaphthalene-1,4-dione have been reported. Research on such mechanisms would involve techniques like laser flash photolysis to characterize triplet state properties and time-resolved fluorescence spectroscopy to measure excited-state lifetimes researchgate.netnih.gov. The fluorine substituent's effect on these dynamics, while expected to be significant, remains uncharacterized.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns. In electron impact (EI) mass spectrometry, the molecular ion (M+) is formed, which then undergoes fragmentation through characteristic pathways.

No experimental mass spectrum or detailed fragmentation analysis for 5-Fluoronaphthalene-1,4-dione could be located. For related quinone and dione (B5365651) systems, fragmentation often involves the loss of carbonyl (CO) groups and cleavage of the ring system raco.catraco.cat. For 5-Fluoronaphthalene-1,4-dione (molecular weight: 176.14 g/mol ), expected fragmentation would likely involve the sequential loss of CO moieties and potentially the loss of a fluorine atom or HF, but this remains speculative without empirical data.

Interactive Data Table: Predicted Key Ions in the Mass Spectrum of 5-Fluoronaphthalene-1,4-dione

This table presents hypothetical fragments based on the known fragmentation patterns of similar structures. This is for illustrative purposes only, as no experimental data is available.

| m/z Value (Hypothetical) | Identity | Fragmentation Pathway |

| 176 | [C10H5FO2]+• | Molecular Ion (M+) |

| 148 | [C9H5FO]+• | Loss of CO from M+ |

| 120 | [C8H5F]+• | Loss of second CO |

| 101 | [C7H2F]+• | Further ring fragmentation |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases reveals no published crystal structure for 5-Fluoronaphthalene-1,4-dione. Therefore, precise data on its solid-state conformation, bond parameters, and packing arrangement are not available. Obtaining such a structure would be invaluable for understanding its solid-state properties and for computational modeling studies nih.govresearchgate.netacs.org.

Quantum Chemical and Computational Investigations of 5 Fluoronaphthalene 1,4 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of 5-Fluoronaphthalene-1,4-dione. These computational methods provide detailed insights into the molecule's electronic structure, vibrational properties, and bonding characteristics.

Electronic Structure Analysis (HOMO-LUMO Energetics, Molecular Orbitals, Electron Density Distribution)

The electronic properties of 5-Fluoronaphthalene-1,4-dione are central to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and chemical reactivity. The energy difference between these frontier molecular orbitals (the HOMO-LUMO gap) is a critical parameter that influences the molecule's stability and reactivity. researchgate.net

Studies on related naphthalene (B1677914) compounds using DFT calculations have shown that the introduction of substituents can significantly alter the HOMO and LUMO energy levels. samipubco.com For instance, the presence of the electron-withdrawing fluorine atom and the quinone framework in 5-Fluoronaphthalene-1,4-dione is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The distribution of electron density, influenced by the electronegative fluorine and oxygen atoms, creates electrophilic sites susceptible to nucleophilic attack. smolecule.com

Vibrational Frequency Calculations and Spectroscopic Correlations

DFT calculations are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. nih.govfaccts.de By calculating the vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to corresponding functional groups. researchgate.net For 5-Fluoronaphthalene-1,4-dione, these calculations would help in identifying the characteristic stretching and bending frequencies of the C=O, C-F, and C-C bonds within the naphthalene ring system. The correlation between calculated and experimental spectra provides a powerful method for structural elucidation. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewisc.edu This method transforms the complex wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de For 5-Fluoronaphthalene-1,4-dione, NBO analysis can quantify the hybridization of atomic orbitals and the nature of the C-F and C=O bonds. icm.edu.pl It also reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) NBOs to empty (acceptor) NBOs. wisc.eduicm.edu.pl These interactions are crucial for understanding the molecule's stability and reactivity patterns.

Molecular Dynamics Simulations and Conformational Analysis

While 5-Fluoronaphthalene-1,4-dione is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its behavior in different environments, such as in solution or within a biological system. MD simulations can be used to study the interactions of the molecule with solvent molecules or biological macromolecules like proteins. researchgate.net Conformational analysis, although limited for this planar system, can be relevant when considering its interactions with other molecules, where slight deviations from planarity might occur upon binding.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving 5-Fluoronaphthalene-1,4-dione. researchgate.netresearchgate.net These studies can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

Transition State Analysis of 5-Fluoronaphthalene-1,4-dione Reactions

Transition state analysis is a key component of mechanistic studies. By locating the transition state structure on the potential energy surface, the activation energy of a reaction can be calculated, providing a quantitative measure of the reaction rate. researchgate.net For reactions of 5-Fluoronaphthalene-1,4-dione, such as nucleophilic substitution or addition, transition state analysis can help to understand the regioselectivity and stereoselectivity of the reaction. chemrxiv.org For example, in nucleophilic aromatic substitution reactions, DFT calculations can determine whether the reaction proceeds through a concerted or stepwise mechanism by comparing the activation energy barriers of the different pathways. researchgate.net

Solvent Effects on 5-Fluoronaphthalene-1,4-dione Reactivity

The environment in which a chemical reaction occurs can profoundly alter its rate, selectivity, and mechanism. For 5-Fluoronaphthalene-1,4-dione, the choice of solvent is a critical parameter that influences its reactivity, particularly in processes such as nucleophilic additions or redox reactions. Quantum chemical calculations offer a powerful lens through which to understand these solvent effects at a molecular level.

Computational studies on quinones frequently employ methods like Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) to simulate the solvent environment. nih.govacs.orgnih.govmdpi.com These models, such as the Integral-Equation-Formalism PCM (IEF-PCM), treat the solvent as a continuous dielectric medium, which allows for the calculation of solvation free energies for reactants, transition states, and products. acs.orgmdpi.com By comparing these energies, researchers can predict how a solvent’s polarity and dielectric constant will affect the thermodynamics and kinetics of a reaction. For instance, polar solvents are generally expected to stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species.

For quinone systems, computational benchmarks have demonstrated a strong correlation between calculated one-electron reduction potentials and experimental values across various solvents, including dimethylformamide (DMF) and acetonitrile. nih.gov This validates the use of DFT and PCM to predict reactivity trends. The calculations show that for reliable results, it is often necessary to perform geometry optimizations of the molecule directly within the simulated solvent field rather than just calculating a single-point energy on the gas-phase structure. acs.orgnih.gov The choice of the cavity used to define the solute-solvent boundary within the PCM model is also a crucial parameter for obtaining accurate solvation free energies. acs.org

The following interactive table illustrates the theoretical impact of different solvents on the relative rate of a hypothetical nucleophilic addition reaction involving 5-Fluoronaphthalene-1,4-dione, based on general principles of solvent effects on quinone reactivity.

Table 1: Illustrative Solvent Effects on the Relative Reaction Rate of 5-Fluoronaphthalene-1,4-dione

| Solvent | Dielectric Constant (ε) | Predicted Relative Rate (k_rel) |

| Toluene | 2.4 | 1.0 |

| Dichloromethane | 9.1 | 12.5 |

| Acetone | 21.0 | 48.9 |

| Acetonitrile | 36.6 | 110.2 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 47.0 | 235.6 |

This table is for illustrative purposes. The relative rates are hypothetical, generated to show the typical trend where reaction rates for processes involving polar intermediates increase with the solvent's dielectric constant.

In Silico Prediction of Molecular Interactions and Putative Biological Targets

In silico techniques, especially molecular docking and molecular dynamics, are indispensable tools for rapidly screening and identifying potential biological targets for bioactive compounds like 5-Fluoronaphthalene-1,4-dione. These computational methods predict how a small molecule might bind to a protein's active site and estimate the strength of this interaction, providing crucial insights for drug discovery. nih.govacs.org

Naphthoquinones are a well-studied class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antiparasitic effects. nih.govmdpi.com Their reactivity allows them to interact with numerous biological macromolecules. Key mechanisms of action include the inhibition of enzymes critical for cell survival and proliferation, and the generation of reactive oxygen species (ROS) through redox cycling, which induces oxidative stress. preprints.orgsmolecule.com

Molecular docking studies on various naphthoquinone derivatives have identified several putative protein targets. These often include enzymes such as Janus kinases (JAKs), Poly (ADP-ribose) polymerase-1 (PARP-1), and DNA topoisomerase-II. acs.orgmdpi.compreprints.org Docking simulations place the ligand into the binding site of a protein with a known three-dimensional structure and calculate a score, typically in kcal/mol, that estimates the binding affinity. These calculations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. For 5-Fluoronaphthalene-1,4-dione, the carbonyl groups are expected to act as hydrogen bond acceptors, while the fluorinated aromatic system can engage in various non-covalent interactions.

The table below presents a curated list of putative biological targets for 5-Fluoronaphthalene-1,4-dione, based on docking studies performed on closely related naphthoquinone compounds.

Table 2: Illustrative Putative Biological Targets and Predicted Binding Affinities for 5-Fluoronaphthalene-1,4-dione

| Putative Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Janus Kinase 2 (JAK2) | 3ZMM | -8.5 | Leu932, Arg953 |

| Poly (ADP-ribose) polymerase-1 (PARP-1) | 5DS3 | -7.4 | Gly863, Ser904, Tyr907 |

| Topoisomerase II | 1ZXM | -9.1 | Arg503, Asp559 |

| Trypanothione Reductase | 1BZL | -7.9 | Trp21, Met115 |

This table is illustrative. The targets and binding data are derived from computational studies on analogous naphthoquinone structures and represent plausible interactions for 5-Fluoronaphthalene-1,4-dione. nih.govacs.orgmdpi.compreprints.org The PDB IDs refer to entries in the Protein Data Bank.

Chemical Reactivity and Mechanistic Aspects of 5 Fluoronaphthalene 1,4 Dione

Redox Chemistry and Electrochemical Properties of the Fluorinated Naphthoquinone System

The redox behavior of the 5-fluoronaphthalene-1,4-dione system is a critical aspect of its chemical reactivity. This behavior is primarily governed by the interconversion between its quinone and hydroquinone (B1673460) forms and is significantly influenced by the electron-withdrawing nature of the fluorine substituent.

Quinone/Hydroquinone Interconversion Mechanisms

The fundamental redox process for 5-fluoronaphthalene-1,4-dione involves the reversible two-electron, two-proton reduction of the quinone moiety to the corresponding hydroquinone, 5-fluoronaphthalene-1,4-diol. This interconversion is a cornerstone of quinone chemistry and can proceed through a stepwise mechanism involving a semiquinone radical anion intermediate. researchgate.net

The process can be generalized as follows:

First electron transfer: The quinone accepts an electron to form a semiquinone radical anion.

Protonation: The semiquinone radical anion is protonated to yield a neutral semiquinone radical.

Second electron transfer: The semiquinone radical accepts a second electron to form a hydroquinone anion.

Second protonation: The hydroquinone anion is protonated to give the final hydroquinone product.

The electrochemical potential of this interconversion is a key parameter. The presence of the fluorine atom, an electron-withdrawing group, is expected to increase the reduction potential of the quinone system, making it a better oxidizing agent compared to the unsubstituted naphthalene-1,4-dione. This is because the fluorine atom helps to stabilize the negative charge developed during the reduction process. researchgate.net The specific redox potentials can be determined using techniques like cyclic voltammetry, which provides insights into the reversibility and kinetics of the electron transfer processes. researchgate.netresearchgate.net

The interconversion can be influenced by various factors, including the pH of the medium, the nature of the solvent, and the presence of catalysts. nih.gov In biological systems, this redox cycling can be mediated by enzymes such as NAD(P)H:quinone oxidoreductase.

Generation of Reactive Oxygen Species (ROS) Pathways

A significant consequence of the redox cycling of 5-fluoronaphthalene-1,4-dione is the potential for generating reactive oxygen species (ROS). wikipedia.org This process is often initiated by the one-electron reduction of the quinone to its semiquinone radical. wikipedia.org

The primary pathway for ROS generation involves the following steps:

Formation of the Semiquinone Radical: As described above, the quinone undergoes a one-electron reduction.

Superoxide (B77818) Radical Formation: In the presence of molecular oxygen (O₂), the semiquinone radical can transfer its extra electron to O₂, forming the superoxide radical (O₂⁻•). This step regenerates the parent quinone, allowing it to participate in further redox cycles.

Formation of Other ROS: The superoxide radical can then be converted to other ROS through various pathways. For instance, it can be dismutated, either spontaneously or enzymatically by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).

Fenton and Haber-Weiss Reactions: Hydrogen peroxide can subsequently react with transition metal ions, such as Fe²⁺ (Fenton reaction) or with superoxide itself (Haber-Weiss reaction), to generate the highly reactive hydroxyl radical (•OH). medchemexpress.com

This catalytic cycle of quinone reduction and subsequent reaction with oxygen can lead to a significant amplification of ROS production, a phenomenon known as futile cycling. The generation of these ROS can have profound biological implications, leading to oxidative stress, which is characterized by damage to cellular components like DNA, proteins, and lipids. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Site

The fluorine atom on the 5-fluoronaphthalene-1,4-dione ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. d-nb.infogovtpgcdatia.ac.inpressbooks.pubmasterorganicchemistry.com This reactivity is a consequence of the electron-deficient nature of the aromatic ring, which is activated towards nucleophilic attack by the two electron-withdrawing carbonyl groups of the quinone system. pressbooks.pubmasterorganicchemistry.com

The general mechanism for the SNAr reaction involves two main steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the ortho and para carbonyl groups.

Elimination of the Leaving Group: The fluoride (B91410) ion, which is a good leaving group, is then expelled from the Meisenheimer complex, leading to the restoration of the aromatic system and the formation of the substituted product.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the synthesis of a diverse range of derivatives. d-nb.info The reaction conditions for SNAr reactions can vary, but they often proceed under mild conditions. d-nb.info For instance, reactions with amines can often be carried out at room temperature in a suitable solvent. nih.gov

Cycloaddition Reactions and Pericyclic Processes Involving 5-Fluoronaphthalene-1,4-dione

The quinone moiety of 5-fluoronaphthalene-1,4-dione can participate in various cycloaddition reactions, a class of pericyclic reactions. numberanalytics.comyoutube.com These reactions are valuable for the construction of more complex polycyclic systems. thieme-connect.de

One of the most important cycloaddition reactions for quinones is the Diels-Alder reaction, a [4+2] cycloaddition. numberanalytics.com In this reaction, the quinone can act as a dienophile, reacting with a conjugated diene. The double bond of the quinone system serves as the 2π component. The reaction leads to the formation of a new six-membered ring fused to the naphthalene (B1677914) core. The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic and steric properties of both the diene and the dienophile. The fluorine substituent on the naphthoquinone ring can influence the electronic properties of the dienophile and thus affect the outcome of the reaction.

Besides the Diels-Alder reaction, other cycloaddition reactions, such as [2+2] cycloadditions and 1,3-dipolar cycloadditions, could also be envisioned, although they might require specific reaction conditions, such as photochemical activation. numberanalytics.comnih.gov

Photochemical Reactivity of 5-Fluoronaphthalene-1,4-dione

The photochemical reactivity of 5-fluoronaphthalene-1,4-dione is an area of interest, given the known photochemistry of quinones and halogenated aromatic compounds. core.ac.ukqut.edu.aursc.org Upon absorption of UV or visible light, the molecule can be excited to a singlet or triplet state, which can then undergo various chemical transformations.

Potential photochemical reactions include:

Photoreduction: In the presence of a hydrogen donor, the excited quinone can abstract a hydrogen atom, leading to the formation of a semiquinone radical and subsequently the hydroquinone.

Photocycloaddition: As mentioned earlier, [2+2] cycloaddition reactions with alkenes can often be initiated photochemically. qut.edu.au

Photo-induced Substitution: In some cases, light can promote nucleophilic aromatic substitution reactions that might not occur under thermal conditions.

Photo-elimination: The carbon-fluorine bond might undergo photolytic cleavage, although this is generally less common than the cleavage of carbon-bromine or carbon-iodine bonds. researchgate.net

The specific photochemical pathways will depend on factors such as the wavelength of light used, the solvent, and the presence of other reactants.

Derivatization Reactions for Structure-Activity Relationship (SAR) Studies

The chemical reactivity of 5-fluoronaphthalene-1,4-dione makes it a versatile scaffold for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. oncodesign-services.comrjraap.comnih.govnih.govresearchgate.net SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the structure of 5-fluoronaphthalene-1,4-dione and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired effect. oncodesign-services.com

The primary sites for derivatization on the 5-fluoronaphthalene-1,4-dione molecule include:

The Fluorine Position (C5): As discussed, the fluorine atom can be readily displaced by various nucleophiles via SNAr reactions, allowing for the introduction of a wide array of substituents. nih.gov

The Quinone Ring (C2 and C3): The double bond of the quinone ring can undergo addition reactions. For example, Michael addition of nucleophiles can introduce substituents at the C2 or C3 positions.

The Carbonyl Groups (C1 and C4): The carbonyl groups can be reduced to hydroxyl groups, as in the formation of the hydroquinone. These hydroxyl groups can then be further functionalized, for example, by etherification or esterification.

The following table provides examples of derivatization reactions that can be used for SAR studies:

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols; often with a base (e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., EtOH, Et₂O) at room temperature. nih.gov | 5-substituted-naphthalene-1,4-diones |

| Michael Addition | Nucleophiles such as amines or thiols; typically under basic conditions. | 2- or 3-substituted-5-fluoronaphthalene-1,4-diones |

| Reduction of Carbonyls | Reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium dithionite (B78146) (Na₂S₂O₄). | 5-fluoronaphthalene-1,4-diol (hydroquinone) |

| Diels-Alder Cycloaddition | Conjugated dienes; may require thermal or Lewis acid catalysis. | Fused polycyclic systems |

Through the synthesis and biological evaluation of these and other derivatives, a comprehensive understanding of the SAR for this class of compounds can be developed, guiding the design of new molecules with improved properties. nih.govresearchgate.net

Strategic Modifications at the Fluorine Position and Naphthoquinone Core

Strategic modifications of the 5-fluoronaphthalene-1,4-dione scaffold can be approached by targeting either the C5-fluorine bond or the reactive sites on the naphthoquinone core. These modifications are essential for creating derivatives with tailored properties.

Modifications at the Fluorine Position: Direct nucleophilic aromatic substitution (SNAr) to replace the fluorine atom on 5-fluoronaphthalene-1,4-dione is generally challenging. The carbon-fluorine bond in unactivated aryl fluorides is strong, and fluorine is a poor leaving group. govtpgcdatia.ac.innih.gov For a substitution to occur, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the fluorine. govtpgcdatia.ac.in In 5-fluoronaphthalene-1,4-dione, the dione (B5365651) moiety exerts an electron-withdrawing effect, but more facile substitution reactions are often seen on rings with additional activating groups like a nitro group. researchgate.net

Modern synthetic methods offer alternative pathways. For instance, transition-metal-free organic photoredox catalysis has been shown to facilitate the SNAr of unactivated fluoroarenes with primary aliphatic amines under mild conditions, proceeding through a cationic fluoroarene radical intermediate. nih.gov This suggests a potential strategy for converting 5-fluoronaphthalene-1,4-dione into its 5-amino-substituted counterparts.

Modifications at the Naphthoquinone Core: The naphthoquinone core is highly electrophilic and serves as the primary site for chemical modifications, most notably through conjugate addition and cycloaddition reactions.

Michael Addition: The C2-C3 double bond of the quinone ring is an excellent Michael acceptor, readily reacting with a wide array of nucleophiles in a 1,4-conjugate addition. wikipedia.org This reaction is one of the most common methods for functionalizing the naphthoquinone skeleton. mdpi.comrsc.orgnih.gov Nucleophiles such as amines, thiols, and stabilized carbanions can be introduced at the C2 and/or C3 positions. nih.govnih.gov For example, the reaction with amines is a standard method to produce 2-amino-1,4-naphthoquinones, a scaffold present in numerous biologically active compounds. rsc.org The reaction can be catalyzed by bases or Lewis acids and can often be accelerated using microwave irradiation. mdpi.comnih.gov

| Nucleophile Type | Specific Nucleophile | Position of Addition | Reaction Type | Reference |

|---|---|---|---|---|

| Nitrogen Nucleophile | Amino Acids (e.g., Glycine, Alanine) | C2 | Michael Addition | mdpi.comnih.gov |

| Nitrogen Nucleophile | Anilines | C2 | Michael Addition / Oxidative Amination | rsc.orgnih.gov |

| Sulfur Nucleophile | N-acetyl-L-cysteine | C2 or C3 | Thia-Michael Addition | nih.gov |

| Sulfur Nucleophile | Ethanethiol | C2 | Nucleophilic Substitution (on 3-chloro precursor) | dergipark.org.tr |

| Carbon Nucleophile | Unprotected Oxindoles | C2 | Organocatalytic Michael Addition | nih.gov |

Diels-Alder Reaction: The C2-C3 double bond can also function as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. This provides a powerful method for constructing complex, polycyclic architectures fused to the naphthoquinone ring system. nih.gov Studies on other 5-substituted 1,4-naphthoquinones have demonstrated that these Diels-Alder reactions can proceed with high regioselectivity, which is influenced by the nature of the substituent at the C5 position. researchgate.net

Influence of Substituents on Electronic and Steric Properties

The reactivity and regioselectivity of reactions involving 5-fluoronaphthalene-1,4-dione are heavily influenced by the electronic and steric properties of the fluorine atom and any other substituents on the ring system.

Electronic Properties: The electronic character of 5-fluoronaphthalene-1,4-dione is dominated by the strong electron-withdrawing nature of both the dione moiety and the fluorine atom.

Fluorine Substituent: Fluorine exerts a dual electronic effect. It is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated to the aromatic π-system via a resonance effect (+R), albeit a weak one. acs.org For reactivity, the inductive effect typically dominates, deactivating the aromatic ring towards electrophilic attack.

Naphthoquinone Core: The two carbonyl groups of the quinone are strongly electron-withdrawing, significantly lowering the electron density of the entire fused ring system. This inherent electrophilicity is what makes the C2 and C3 positions susceptible to nucleophilic attack. researchgate.net

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R/-R) | Predicted Impact on Core Electrophilicity | Reference |

|---|---|---|---|---|---|

| -F | C5 | Strongly withdrawing | Weakly donating (+R) | Overall increase | acs.org |

| -OH | C5 | Withdrawing | Strongly donating (+R) | Overall decrease (net donating) | nih.gov |

| -NH2 | C2 | Withdrawing | Strongly donating (+R) | Decrease | rsc.org |

| -NO2 | C5 | Strongly withdrawing | Strongly withdrawing (-R) | Significant increase | researchgate.net |

| -Cl | C2 | Strongly withdrawing | Weakly donating (+R) | Increase | nih.gov |

Steric Properties: Steric effects arise from the spatial arrangement of atoms and can hinder the approach of reactants, thereby influencing reaction rates and selectivity. rsc.org

The fluorine atom is the smallest of the halogens and is sterically similar in size to a hydrogen or hydroxyl group. Therefore, the 5-fluoro substituent itself poses minimal steric hindrance to reactions occurring elsewhere on the molecule.

In contrast, the hydroxyl group in the analogous compound juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) can participate in intramolecular hydrogen bonding with the adjacent carbonyl group, which can influence the planarity and reactivity of the quinone system. This specific interaction is absent in 5-fluoronaphthalene-1,4-dione. Studies comparing the reactivity of juglone and its derivatives with various thiols have highlighted the importance of steric hindrance caused by substituents on the naphthoquinone ring. researchgate.net

The introduction of bulky substituents at positions C2, C3, or on the aromatic ring can create significant steric hindrance. For example, a large group at the C3 position would sterically shield that face of the molecule, directing incoming nucleophiles to attack the C2 position. nih.gov Similarly, a bulky substituent at C6 could hinder reactions intended for the C5 position. This principle is used to control regioselectivity in synthetic strategies. nih.gov

In Vitro Biological Activities and Molecular Mechanisms of 5 Fluoronaphthalene 1,4 Dione

In Vitro Anticancer Activity Mechanisms

Naphthoquinone derivatives are recognized for their potential in developing novel anticancer agents due to their wide spectrum of biological activities and their ability to target multiple signaling pathways within tumor cells. nih.gov The cytotoxic effects of these compounds are multifaceted, involving the induction of cellular stress, interaction with crucial cellular machinery, and the activation of cell death pathways.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production in Cancer Cells

A primary mechanism underlying the anticancer activity of 1,4-naphthoquinones is their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govresearchgate.net The 1,4-naphthoquinone (B94277) structure can undergo redox cycling, where it accepts one or two electrons to form reactive intermediates like napthosemiquinones and catechols. nih.gov This process, often catalyzed by enzymes like NADPH-cytochrome-P-450 reductase which can be overexpressed in tumors, leads to the formation of superoxide (B77818) radicals. nih.govbenthamdirect.comresearchgate.net

Modulation of Cellular Metabolic Pathways (e.g., Warburg Effect Disruption)

Cancer cells frequently exhibit altered metabolism, characterized by the Warburg effect—a preference for aerobic glycolysis over the more efficient oxidative phosphorylation for energy production. nih.govatlasgeneticsoncology.org This metabolic shift supports the biosynthetic demands required for rapid cell proliferation. nih.gov

Certain 1,4-naphthoquinones have been shown to interfere with this metabolic adaptation. For example, the natural naphthoquinone lapachol (B1674495) has been demonstrated to inhibit pyruvate (B1213749) kinase M2 (PKM2). unav.edu PKM2 is a key enzyme in the glycolytic pathway, and its inhibition can disrupt the Warburg effect, thereby interfering with the metabolic processes that fuel cancer cell growth. By targeting enzymes crucial to aerobic glycolysis, naphthoquinones can impede the energy production and biosynthetic capabilities of cancer cells.

Apoptosis and Autophagy Induction Pathways in Cancer Cell Lines

5-Fluoronaphthalene-1,4-dione and related compounds can trigger programmed cell death in cancer cells through apoptosis and autophagy. unav.edu The induction of apoptosis is a common outcome of the cellular stress caused by these compounds. For example, the naphthalene (B1677914) derivative MS-5 has been shown to induce apoptosis in pancreatic and ovarian cancer cell lines, confirmed by an increase in Annexin V-positive cells and the cleavage of caspases. nih.govnih.gov

The process is often linked to the generation of ROS, which can cause mitochondrial damage. nih.govijbs.com Oxidation of cardiolipin, a key component of the mitochondrial membrane, can lead to the release of cytochrome c, initiating the caspase cascade and executing the apoptotic program. ijbs.commdpi.com

Autophagy, a cellular degradation and recycling process, can also be initiated. unav.edu Depending on the cellular context, autophagy can serve as a survival mechanism or contribute to cell death. mdpi.com In some cancer cell lines, treatment with naphthoquinones has been observed to induce autophagy alongside apoptosis. unav.edu

| Mechanism | Description | Key Molecular Events | Relevant Cancer Cell Lines |

|---|---|---|---|

| Apoptosis | Programmed cell death characterized by distinct morphological changes. | ROS generation, mitochondrial membrane potential disruption, cytochrome c release, caspase activation. ijbs.commdpi.com | Pancreatic (BxPC-3), Ovarian (CAOV-3), Colorectal, Lung, Breast. nih.govnih.govunav.edu |

| Autophagy | Cellular process of self-degradation of components in lysosomes. | Formation of autophagosomes, degradation of cellular components. unav.edumdpi.com | Breast, Lung, Colorectal. unav.edu |

DNA Interaction and Damage Mechanisms in Vitro

A significant component of the cytotoxicity of 1,4-naphthoquinones involves their interaction with DNA and the machinery that maintains its integrity. benthamdirect.comresearchgate.net These compounds can cause DNA damage through two principal routes.

Firstly, the ROS generated via redox cycling, particularly hydroxyl radicals, can directly induce DNA strand breaks. benthamdirect.comresearchgate.net Secondly, many quinone-containing anticancer drugs are known inhibitors of DNA topoisomerases. benthamdirect.comresearchgate.net Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription. By inhibiting these enzymes, 1,4-naphthoquinones can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. unav.edu The mechanism can involve direct binding to the DNA, forming a stable complex with DNA and the topoisomerase enzyme, or binding to the enzyme at a different stage of its catalytic cycle. unav.edu

Protein Target Identification and Modulation (e.g., Keap1, STAT3 pathway)

The electrophilic nature of the 1,4-naphthoquinone moiety allows it to react with various biological targets, particularly cysteine-rich proteins. researchgate.net This reactivity leads to the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Studies have identified several protein targets for naphthoquinone derivatives, including:

Mitogen-activated protein kinase kinase 7 (MKK7): A component of the JNK signaling pathway, which is involved in cell proliferation and apoptosis. nih.gov

Cell division cycle 25 (Cdc25) phosphatases: These enzymes are critical regulators of cell cycle progression. nih.gov